molecular formula C16H15F2N3O4S B1588711 (-)-Pantoprazole CAS No. 142678-35-1

(-)-Pantoprazole

Katalognummer B1588711
CAS-Nummer: 142678-35-1
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: IQPSEEYGBUAQFF-SANMLTNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Pantoprazole is a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. It works by inhibiting the activity of the proton pump in the stomach, which reduces the production of acid.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Therapeutic Use

  • (-)-Pantoprazole is identified as an irreversible proton pump inhibitor (PPI), which effectively reduces gastric acid secretion. It's used in combination with antimicrobial agents for Helicobacter pylori eradication and shows similar efficacy to other PPIs in treating gastro-oesophageal reflux disease (GORD) (Cheer, Prakash, Faulds, & Lamb, 2003).

Enteric Microparticles Preparation

  • Research on enteric pantoprazole-loaded microparticles, prepared by spray drying, showed effective encapsulation and gastro-resistance. This formulation is crucial for its absorption in the intestinal tract, indicating the importance of enteric drug delivery systems for oral administration of pantoprazole (Raffin, Jornada, Ré, Pohlmann, & Guterres, 2006).

Chiral Liquid Chromatography-Tandem Mass Spectrometry

  • A method for the determination of pantoprazole enantiomers in dog plasma was developed, indicating its use in stereoselective pharmacokinetic studies. This method allows for the separation and analysis of (+)- and (-)-pantoprazole, demonstrating the drug's pharmacokinetic properties (Meixia Chen, Xia, Ma, Li, Zhong, & Chen, 2012).

Differential Pulse Anodic Voltammetric Determination

  • An electroanalytical procedure for determining pantoprazole in pharmaceutical dosage forms and human plasma was examined. This method offers rapidity, precision, and good selectivity in the analysis of pantoprazole, enhancing the drug's analytical characterization (Erk, 2003).

Microspheres Development for Drug Delivery

  • Pantoprazole-loaded microspheres were developed to stabilize the drug under acidic conditions, demonstrating an effective method for drug delivery and protection in the gastrointestinal tract (Comoglu, Gonul, Doğan, & Bascı, 2008).

Pharmacodynamic Comparison of Enantiomers

  • A study comparing the pharmacodynamic effects of pantoprazole enantiomers found that (-)-Pantoprazole is more potent than its (+) enantiomer in inhibiting acid-related lesions and acid secretion in animal models (Cao, Wang, Sun, Ikejima, Hu, & Zhao, 2005).

Genetic Polymorphisms and Metabolism

  • Genetic polymorphisms in enzymes such as CYP2C19 and CYP3A4, and the MDR1 transporter, can significantly influence the metabolism of pantoprazole and the therapeutic outcome in patients with Helicobacter pylori-associated diseases (Karaca et al., 2017).

Eigenschaften

IUPAC Name

6-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015709
Record name (S)-(-)-Pantoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Pantoprazole

CAS RN

142678-35-1
Record name Pantoprazole, S-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142678351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Pantoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANTOPRAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX78SGO2TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Pantoprazole
Reactant of Route 2
Reactant of Route 2
(-)-Pantoprazole
Reactant of Route 3
Reactant of Route 3
(-)-Pantoprazole
Reactant of Route 4
(-)-Pantoprazole
Reactant of Route 5
(-)-Pantoprazole
Reactant of Route 6
Reactant of Route 6
(-)-Pantoprazole

Citations

For This Compound
48,500
Citations
P Poole - American journal of health-system pharmacy, 2001 - academic.oup.com
… Pantoprazole has been evaluated in more than 100 clinical trials involving more … Pantoprazole has been shown to control acid production in Zollinger-Ellison syndrome. Pantoprazole is …
Number of citations: 60 academic.oup.com
R Huber, M Hartmann, H Bliesath… - … journal of clinical …, 1996 - europepmc.org
… Pantoprazole, administered as a 40 mg enteric coated tablet, is quantitatively absorbed. … Pantoprazole shows linear pharmacokinetics after both iv and oral administration. Pantoprazole …
Number of citations: 267 europepmc.org
PW Jungnickel - Clinical therapeutics, 2000 - Elsevier
Objective: This paper reviews the pharmacology, clinical efficacy, and tolerability of pantoprazole in comparison with those of other available proton pump inhibitors (PPIs). Methods: …
Number of citations: 130 www.sciencedirect.com
M Krag, S Marker, A Perner, J Wetterslev… - … England Journal of …, 2018 - Mass Medical Soc
… of the proton-pump inhibitor pantoprazole in adult patients in the ICU who were at risk for gastrointestinal bleeding. We hypothesized that pantoprazole would be associated with a lower …
Number of citations: 269 www.nejm.org
SM Cheer, A Prakash, D Faulds, HM Lamb - Drugs, 2003 - Springer
… Dosage adjustments are not required in patients with mild to severe hepatic impairment in the US, whereas pantoprazole 20 mg/day or pantoprazole 40mg every other day is …
Number of citations: 232 link.springer.com
M Bardou, J Martin - Expert Opinion on Drug Metabolism & …, 2008 - Taylor & Francis
… give an overview of pantoprazole, so a Medline search was conducted using pantoprazole as unique … We found 826 references for pantoprazole and selected some of the most relevant …
Number of citations: 68 www.tandfonline.com
JM Siller-Matula, AO Spiel, IM Lang, G Kreiner… - American heart …, 2009 - Elsevier
… –induced platelet aggregation between patients with pantoprazole (n = 152; PRI = 50%; … of pantoprazole or esomeprazole is not associated with impaired response to clopidogrel. …
Number of citations: 641 www.sciencedirect.com
AA Badwan, LN Nabulsi, MM Al Omari… - Analytical Profiles of …, 2002 - Elsevier
Publisher Summary This chapter focuses on the drug pantoprazole sodium. The sodium salt of pantoprazole is obtained as an almost white to off white, crystalline powder. Pantoprazole …
Number of citations: 31 www.sciencedirect.com
R Huber, B Kohl, G Sachs… - Alimentary …, 1995 - Wiley Online Library
Inhibition of the gastric proton pump is gaining acceptance as the treatment of choice for severe gastrooesophageal reflux disease, and for treatment of duodenal and gastric ulceration. …
Number of citations: 188 onlinelibrary.wiley.com
W Beil, U Staar, KF Sewing - European journal of pharmacology, 1992 - Elsevier
… 17 μM) was more potent than pantoprazole (IC 50 37 μM) and enzyme inhibition was faster than with pantoprazole. These results indicate that pantoprazole is a potent inhibitor of H + /K …
Number of citations: 108 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.